3-Formyl-6-isopropylchromone
Overview
Description
3-Formyl-6-isopropylchromone, also known as 6-Isopropyl-4-oxo-4H-1-benzopyran-3-carboxaldehyde, is a heterocyclic aromatic compound. It is a derivative of chromone, a class of compounds known for their diverse biological activities. The molecular formula of this compound is C13H12O3, and it has a molecular weight of 216.23 g/mol . This compound is characterized by the presence of a formyl group at the third position and an isopropyl group at the sixth position of the chromone ring.
Mechanism of Action
Target of Action
The primary target of 3-Formyl-6-isopropylchromone is multidrug resistance in certain types of cancer cells . It has been used in studies investigating the reversal of multidrug resistance in human colon cancer and mouse lymphoma cells .
Mode of Action
The compound’s interaction with this gene may result in changes that reverse the drug resistance of the cancer cells .
Biochemical Pathways
Given its target of action, it is likely that it impacts pathways related to drug metabolism and resistance in cancer cells .
Result of Action
The primary result of the action of this compound is the reversal of multidrug resistance in certain cancer cells . This could potentially enhance the effectiveness of other anticancer drugs and improve treatment outcomes .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Formyl-6-isopropylchromone can be synthesized through various synthetic routes. One common method involves the reaction of 4-isopropylphenol with formylating agents under specific conditions. For instance, the reaction of 4-isopropylphenol with trimethylsilyl trifluoromethanesulfonate at room temperature, followed by the addition of 1-(2-fluorophenyl)-1,3-bis(trimethylsilyloxy)buta-1,3-diene in dichloromethane at 0-20°C for 12 hours, and subsequent treatment with hydrogen chloride .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the reaction conditions may be adjusted to suit industrial requirements.
Chemical Reactions Analysis
Types of Reactions
3-Formyl-6-isopropylchromone undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The chromone ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: this compound can be converted to 3-carboxy-6-isopropylchromone.
Reduction: The reduction of the formyl group yields 3-hydroxymethyl-6-isopropylchromone.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the chromone ring, depending on the reagents used.
Scientific Research Applications
3-Formyl-6-isopropylchromone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its cytotoxic activity against normal and tumor cells.
Medicine: It is investigated for its potential to reverse multidrug resistance in cancer cells.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Formyl-6-methylchromone
- 3-Formyl-6-nitrochromone
- 3-Formyl-6-cyano-1H-indole
- 4-Chloro-3-formyl-6-methylcoumarin
- 6-Chloro-3-formyl-7-methylchromone
Uniqueness
3-Formyl-6-isopropylchromone is unique due to the presence of both a formyl group and an isopropyl group on the chromone ring. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it a valuable reagent in various research applications. Its ability to reverse multidrug resistance in cancer cells is particularly noteworthy .
Properties
IUPAC Name |
4-oxo-6-propan-2-ylchromene-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-8(2)9-3-4-12-11(5-9)13(15)10(6-14)7-16-12/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRYMYQANNFABF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC=C(C2=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350965 | |
Record name | 3-Formyl-6-isopropylchromone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49619-58-1 | |
Record name | 3-Formyl-6-isopropylchromone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Formyl-6-isopropylchromone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action for these thiosemicarbazones as α-glucosidase inhibitors?
A: While the provided abstract [] does not detail the specific mechanism of action for these compounds, it mentions "molecular modeling" as part of the research. This suggests that computational methods were used to investigate how these thiosemicarbazones interact with the α-glucosidase enzyme. Further research publications stemming from this work would likely provide details on the specific interactions, such as binding sites, key amino acid residues involved, and the potential for competitive or non-competitive inhibition.
Q2: How does the structure of these thiosemicarbazones relate to their activity as α-glucosidase inhibitors?
A: The abstract [] indicates that the research involves "synthesis, biological evaluation and molecular modelling" of these compounds. This implies that a series of 3-Formyl-6-isopropylchromone derived thiosemicarbazones were synthesized, their ability to inhibit α-glucosidase was evaluated, and molecular modeling studies were performed. Analyzing the structure-activity relationship (SAR) within this series of compounds could reveal which structural features are essential for potent inhibition and guide further optimization efforts.
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